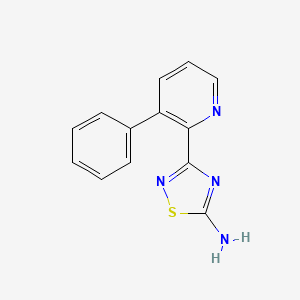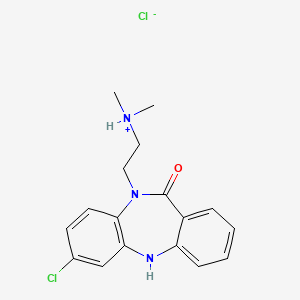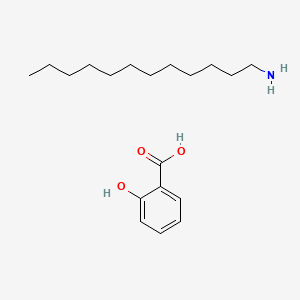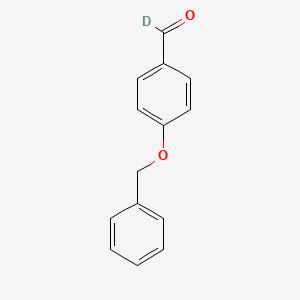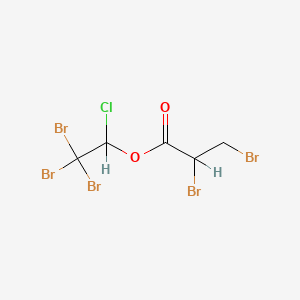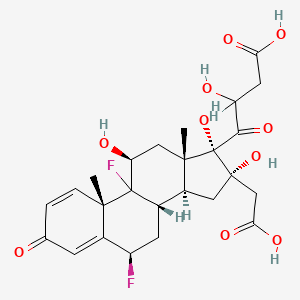
2-(Tetradecylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetradecylamino)ethanol is an organic compound with the molecular formula C16H35NO. It is a derivative of ethanol where the hydrogen atom in the amino group is replaced by a tetradecyl group. This compound is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tetradecylamino)ethanol can be synthesized through the reaction of tetradecylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows:
C14H29NH2+C2H4O→C14H29NHC2H4OH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tetradecylamine and ethylene oxide are combined under specific conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Tetradecylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Tetradecylaminoacetaldehyde or tetradecylaminoacetic acid.
Reduction: N,N-Ditetradecylaminoethanol.
Substitution: Various substituted ethanol derivatives depending on the reagent used.
Scientific Research Applications
2-(Tetradecylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 2-(Tetradecylamino)ethanol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is exploited in various applications, from drug delivery to industrial cleaning processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but with a shorter alkyl chain.
2-(Hexadecylamino)ethanol: Similar structure but with a longer alkyl chain.
2-(Octadecylamino)ethanol: Similar structure but with an even longer alkyl chain.
Uniqueness
2-(Tetradecylamino)ethanol is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to its shorter or longer chain analogs .
Properties
CAS No. |
25737-87-5 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
2-(tetradecylamino)ethanol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18/h17-18H,2-16H2,1H3 |
InChI Key |
ZUEIVCHBEQAIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



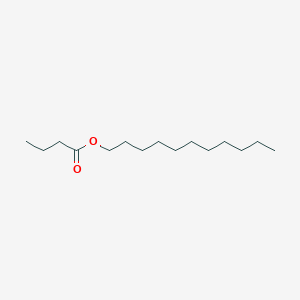

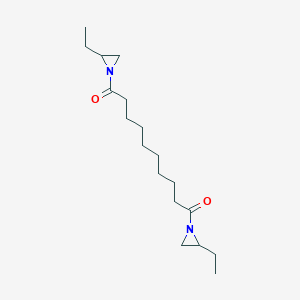
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)

![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
